molecular formula C20H24N2O2 B6640384 N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

Cat. No. B6640384
M. Wt: 324.4 g/mol
InChI Key: CWLJCLNWOWZBRC-UHFFFAOYSA-N
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Description

N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as HMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HMPB is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.

Scientific Research Applications

N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied in the field of medical research due to its potential applications in the treatment of type 2 diabetes. GPR40, the receptor that N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide activates, is expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion. Therefore, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes by enhancing insulin secretion. Additionally, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has also been studied for its potential anti-inflammatory and neuroprotective effects.

Mechanism of Action

N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as an agonist of GPR40, which is a G protein-coupled receptor that is expressed in various tissues, including pancreatic beta cells, adipocytes, and immune cells. When N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide binds to GPR40, it activates a signaling pathway that leads to the release of intracellular calcium ions and the subsequent secretion of insulin from pancreatic beta cells. This mechanism of action makes N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has also been shown to have anti-inflammatory and neuroprotective effects. Studies have demonstrated that N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide can reduce the production of pro-inflammatory cytokines in immune cells and protect neurons from oxidative stress-induced damage. These findings suggest that N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may have potential applications in the treatment of inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide in lab experiments is its high potency and selectivity for GPR40. This makes it a useful tool for studying the physiological and biochemical effects of GPR40 activation. However, one limitation of using N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide. One area of interest is the development of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the anti-inflammatory and neuroprotective effects of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide and to explore its potential therapeutic applications in these areas. Finally, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may also have potential applications in the treatment of other metabolic disorders beyond type 2 diabetes, such as obesity and metabolic syndrome.

Synthesis Methods

The synthesis of N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves a multi-step process that begins with the reaction of 2-(hydroxymethyl)phenylboronic acid with 5-bromo-2-chloropyridine to form the intermediate 2-(hydroxymethyl)phenyl)-5-bromo-2-chloropyridine. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-methyl-2-pyrrolidin-1-ylboronic acid to form the final product, N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide. The yield of this synthesis method is reported to be around 60%.

properties

IUPAC Name

N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-8-9-19(22-10-4-5-11-22)18(12-15)20(24)21-13-16-6-2-3-7-17(16)14-23/h2-3,6-9,12,23H,4-5,10-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLJCLNWOWZBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)NCC3=CC=CC=C3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

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